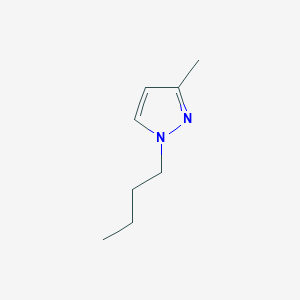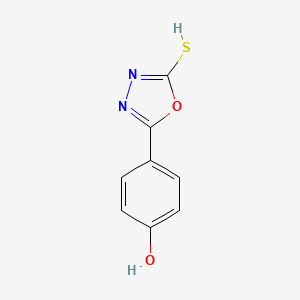![molecular formula C16H10F6O2 B7763470 Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzoate ester. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known to enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate typically involves the esterification of 3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the trifluoromethyl groups makes it valuable in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties imparted by the trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate is largely influenced by the presence of the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration and the nature of the target.
Comparación Con Compuestos Similares
- Methyl 3-[3,5-difluoromethyl)phenyl]benzoate
- Methyl 3-[3,5-bis(trifluoromethyl)phenyl]methoxybenzoate
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison: Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer or different substituents. The trifluoromethyl groups also impart distinct electronic and steric effects, making this compound particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
IUPAC Name |
methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c1-24-14(23)10-4-2-3-9(5-10)11-6-12(15(17,18)19)8-13(7-11)16(20,21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHAVUMHZURBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B7763425.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)





